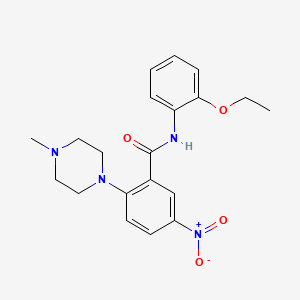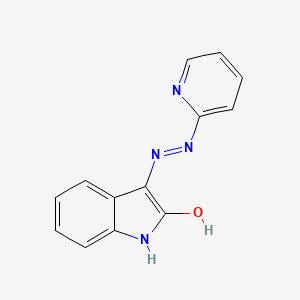
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide (EMB-176) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB-176 is a small molecule inhibitor that has been shown to target a specific protein, making it a promising drug candidate for the treatment of a variety of diseases.
Mecanismo De Acción
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide works by binding to a specific protein, which is involved in several cellular processes. By inhibiting the activity of this protein, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is able to disrupt these processes, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels. This property may make it a useful drug candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. Additionally, its specificity for a particular protein makes it a promising drug candidate with potentially fewer side effects than non-specific inhibitors. However, one limitation of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. One area of interest is the development of more potent analogs of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide that may have improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide in humans, which could lead to the development of a new class of drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of 2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, which is then reacted with 2-bromoethanol to form the intermediate product. The final step involves the reaction of the intermediate product with 2-ethoxyphenylboronic acid to yield the desired product, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide was able to reduce the severity of symptoms in a mouse model of inflammatory bowel disease, indicating that it may have anti-inflammatory properties.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-19-7-5-4-6-17(19)21-20(25)16-14-15(24(26)27)8-9-18(16)23-12-10-22(2)11-13-23/h4-9,14H,3,10-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSWAYMZNPUPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)